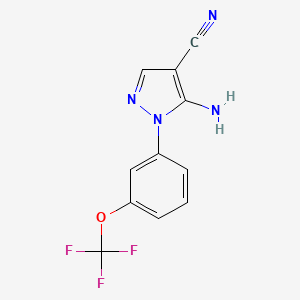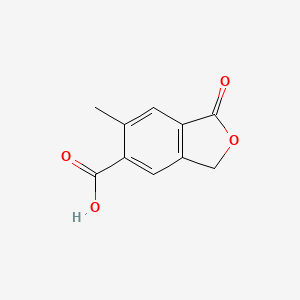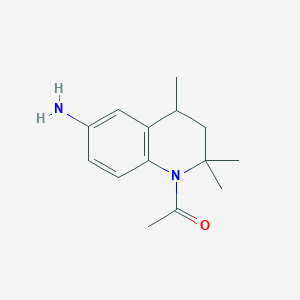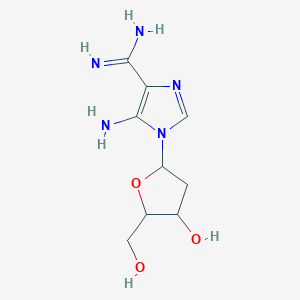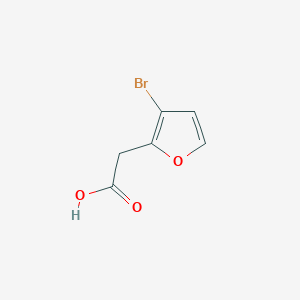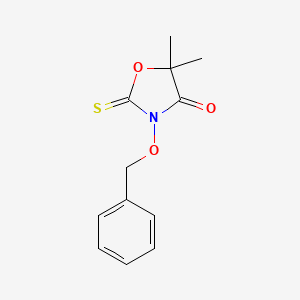
N-(Pyrrolidin-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Pyrrolidin-1-yl)benzenesulfonamide belongs to the class of phenylpyrrolidines—a group of polycyclic aromatic compounds. It consists of a benzene ring linked to a pyrrolidine ring through a carbon-carbon (CC) or carbon-nitrogen (CN) bond. The pyrrolidine ring is a five-membered saturated aliphatic heterocycle containing one nitrogen atom and four carbon atoms .
Preparation Methods
Synthetic Routes:: Several synthetic strategies exist for preparing N-(Pyrrolidin-1-yl)benzenesulfonamide. Here are some common approaches:
Ring Construction from Precursors:
Functionalization of Preformed Pyrrolidine Rings:
Chemical Reactions Analysis
N-(Pyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions would vary accordingly.
Scientific Research Applications
N-(Pyrrolidin-1-yl)benzenesulfonamide finds applications in various scientific fields:
- Medicinal Chemistry: It serves as a scaffold for designing bioactive molecules due to its unique structure.
- Biology: Researchers explore its interactions with biological targets.
- Industry: Its derivatives may have applications in drug development and other industrial processes.
Mechanism of Action
The exact mechanism by which N-(Pyrrolidin-1-yl)benzenesulfonamide exerts its effects depends on the specific context. It likely involves interactions with molecular targets and signaling pathways. Further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
N-(Pyrrolidin-1-yl)benzenesulfonamide can be compared with other related compounds, highlighting its uniqueness. Unfortunately, I don’t have a list of similar compounds readily available.
Properties
CAS No. |
90873-45-3 |
|---|---|
Molecular Formula |
C10H14N2O2S |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
N-pyrrolidin-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H14N2O2S/c13-15(14,10-6-2-1-3-7-10)11-12-8-4-5-9-12/h1-3,6-7,11H,4-5,8-9H2 |
InChI Key |
SRZNTYKTEYEUIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


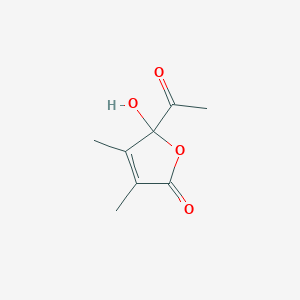
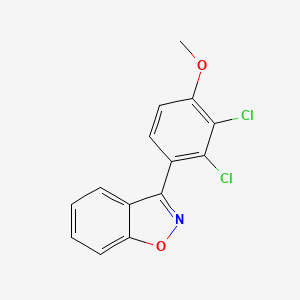

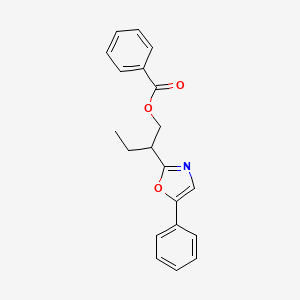
![4-(Dibenzo[b,d]furan-3-yl)butanoic acid](/img/structure/B12878017.png)

